30-Noroleana-12,20(29)-dien-28-oic acid,3-hydroxy-,(3alpha)-
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Overview
Description
30-Noroleana-12,20(29)-dien-28-oic acid,3-hydroxy-,(3alpha)- is a complex organic compound that belongs to the class of triterpenoids. Triterpenoids are a large and diverse group of naturally occurring organic compounds derived from six isoprene units. They are known for their wide range of biological activities and are found in various plants and organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 30-Noroleana-12,20(29)-dien-28-oic acid,3-hydroxy-,(3alpha)- typically involves multiple steps, including cyclization, oxidation, and functional group modifications. The specific synthetic route may vary depending on the starting materials and desired yield. Common reagents used in the synthesis may include strong acids or bases, oxidizing agents, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis in controlled environments. The process may require specialized equipment to ensure purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
30-Noroleana-12,20(29)-dien-28-oic acid,3-hydroxy-,(3alpha)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
30-Noroleana-12,20(29)-dien-28-oic acid,3-hydroxy-,(3alpha)- has various scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other products.
Mechanism of Action
The mechanism of action of 30-Noroleana-12,20(29)-dien-28-oic acid,3-hydroxy-,(3alpha)- involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: Inhibiting enzymes involved in inflammatory processes.
Signal transduction: Modulating signaling pathways that regulate cell growth and apoptosis.
Receptor binding: Binding to specific receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 30-Noroleana-12,20(29)-dien-28-oic acid,3-hydroxy-,(3alpha)- include other triterpenoids such as:
- Oleanolic acid
- Ursolic acid
- Betulinic acid
Uniqueness
30-Noroleana-12,20(29)-dien-28-oic acid,3-hydroxy-,(3alpha)- is unique due to its specific structure and functional groups, which may confer distinct biological activities and chemical reactivity compared to other triterpenoids.
Properties
Molecular Formula |
C29H44O3 |
---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(4aS,6aS,6bR,12aR)-10-hydroxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C29H44O3/c1-18-9-14-29(24(31)32)16-15-27(5)19(20(29)17-18)7-8-22-26(4)12-11-23(30)25(2,3)21(26)10-13-28(22,27)6/h7,20-23,30H,1,8-17H2,2-6H3,(H,31,32)/t20?,21?,22?,23?,26-,27+,28+,29-/m0/s1 |
InChI Key |
XWVVPZWKCNXREE-RNMCOGJRSA-N |
Isomeric SMILES |
C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(=C)CC5)C(=O)O)C)C)(C)C)O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(=C)CC5)C(=O)O)C)C)C |
Origin of Product |
United States |
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